molecular formula C16H13BrN4O3S B11669762 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11669762
M. Wt: 421.3 g/mol
InChI Key: QIPARWGUJNDSPM-QWGIGPCUSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent coupling with the thiophene derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The brominated indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The brominated indole and thiophene moieties can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Compared to other similar compounds, N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE stands out due to its unique combination of a brominated indole and a thiophene ring. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.

Properties

Molecular Formula

C16H13BrN4O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C16H13BrN4O3S/c1-9(13-3-2-6-25-13)21-24-8-14(22)19-20-15-11-7-10(17)4-5-12(11)18-16(15)23/h2-7,18,23H,8H2,1H3/b20-19?,21-9+

InChI Key

QIPARWGUJNDSPM-QWGIGPCUSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)/C3=CC=CS3

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC=CS3

Origin of Product

United States

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